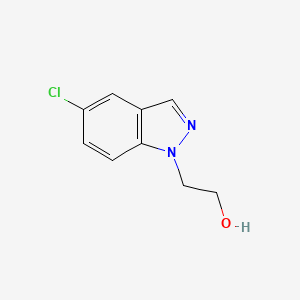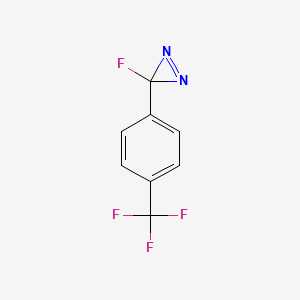
3-Fluoro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is a fluorinated diazirine compound. Diazirines are a class of organic compounds containing a three-membered ring with two nitrogen atoms and one carbon atom. The fluorinated nature of this compound makes it particularly interesting for various scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine typically involves the introduction of fluorine atoms into the diazirine ring. One common method is the reaction of trifluoromethyl-substituted phenyl compounds with diazirine precursors under controlled conditions. The reaction often requires the use of strong bases and fluorinating agents to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
化学反応の分析
Types of Reactions
3-Fluoro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring into other functional groups.
Substitution: The fluorine atoms can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction could produce amines or alcohols.
科学的研究の応用
3-Fluoro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe in studying molecular interactions and reaction mechanisms.
Biology: Employed in photoaffinity labeling to identify and study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and diagnostic imaging.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of 3-Fluoro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine involves the formation of reactive intermediates upon exposure to light. These intermediates can form covalent bonds with nearby molecules, making it useful for studying molecular interactions. The compound’s fluorinated nature enhances its stability and reactivity, allowing for precise control in experimental settings.
類似化合物との比較
Similar Compounds
- 3-Fluoro-4-trifluoromethyl-phenylboronic acid
- 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid
Uniqueness
Compared to similar compounds, 3-Fluoro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is unique due to its diazirine ring structure, which provides distinct photoreactive properties. This makes it particularly valuable in applications requiring precise molecular labeling and interaction studies.
特性
CAS番号 |
95911-68-5 |
|---|---|
分子式 |
C8H4F4N2 |
分子量 |
204.12 g/mol |
IUPAC名 |
3-fluoro-3-[4-(trifluoromethyl)phenyl]diazirine |
InChI |
InChI=1S/C8H4F4N2/c9-7(10,11)5-1-3-6(4-2-5)8(12)13-14-8/h1-4H |
InChIキー |
VIFXJPZJCRDSDN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2(N=N2)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


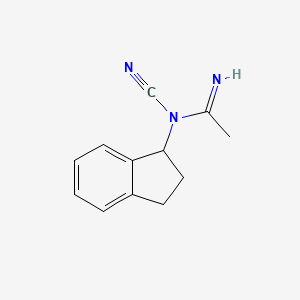
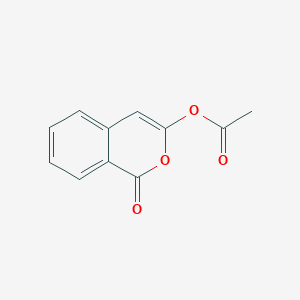


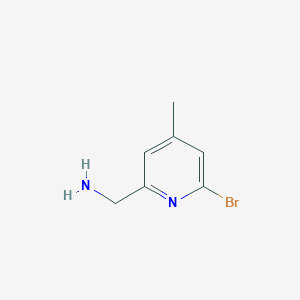

![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15069550.png)



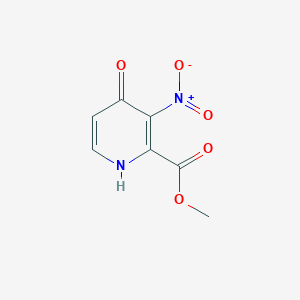
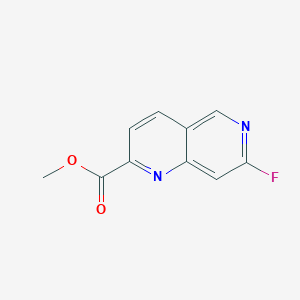
![(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15069589.png)
